molecular formula C10H16AsNO3 B14744072 [4-(diethylamino)phenyl]arsonic acid CAS No. 5185-76-2

[4-(diethylamino)phenyl]arsonic acid

Cat. No.: B14744072
CAS No.: 5185-76-2
M. Wt: 273.16 g/mol
InChI Key: YFUGZCXQZRAGQV-UHFFFAOYSA-N
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Description

[4-(Diethylamino)phenyl]arsonic acid: is an organoarsenic compound with the molecular formula C10H16AsNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with a diethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(diethylamino)phenyl]arsonic acid typically involves the reaction of N,N-diethylaniline with arsenic acid. The reaction proceeds via electrophilic aromatic substitution, where the arsonic acid group is introduced to the phenyl ring. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified using techniques such as crystallization or distillation to achieve the required purity for its applications .

Chemical Reactions Analysis

Types of Reactions: [4-(Diethylamino)phenyl]arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsonic acid derivatives, while reduction can produce arsenic trioxide .

Scientific Research Applications

Chemistry: In chemistry, [4-(diethylamino)phenyl]arsonic acid is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex organoarsenic compounds .

Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It has been used in studies related to enzyme inhibition and protein binding .

Medicine: Historically, organoarsenic compounds, including this compound, have been explored for their therapeutic potential. due to toxicity concerns, their use in medicine has been limited .

Industry: In the industrial sector, this compound is used in the production of pesticides and herbicides. It is also employed in the manufacturing of certain dyes and pigments .

Mechanism of Action

The mechanism of action of [4-(diethylamino)phenyl]arsonic acid involves its interaction with cellular components. The compound can bind to proteins and enzymes, inhibiting their activity. This interaction is primarily due to the presence of the arsonic acid group, which can form covalent bonds with thiol groups in proteins . The molecular targets and pathways involved include enzyme inhibition and disruption of cellular redox balance .

Comparison with Similar Compounds

Uniqueness: [4-(Diethylamino)phenyl]arsonic acid is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in specific synthetic and industrial applications .

Properties

CAS No.

5185-76-2

Molecular Formula

C10H16AsNO3

Molecular Weight

273.16 g/mol

IUPAC Name

[4-(diethylamino)phenyl]arsonic acid

InChI

InChI=1S/C10H16AsNO3/c1-3-12(4-2)10-7-5-9(6-8-10)11(13,14)15/h5-8H,3-4H2,1-2H3,(H2,13,14,15)

InChI Key

YFUGZCXQZRAGQV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)[As](=O)(O)O

Origin of Product

United States

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